molecular formula C16H18N2O B14211648 N-(4-butylpyridin-3-yl)benzamide CAS No. 764654-37-7

N-(4-butylpyridin-3-yl)benzamide

Cat. No.: B14211648
CAS No.: 764654-37-7
M. Wt: 254.33 g/mol
InChI Key: RNBSPBYBMUUXPD-UHFFFAOYSA-N
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Description

N-(4-Butylpyridin-3-yl)benzamide is a benzamide derivative characterized by a pyridine ring substituted with a butyl group at the 4-position and a benzamide moiety at the 3-position. Benzamides are widely studied for their pharmacological relevance, particularly in anticancer research and kinase inhibition .

Properties

CAS No.

764654-37-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(4-butylpyridin-3-yl)benzamide

InChI

InChI=1S/C16H18N2O/c1-2-3-7-13-10-11-17-12-15(13)18-16(19)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3,(H,18,19)

InChI Key

RNBSPBYBMUUXPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylpyridin-3-yl)benzamide can be achieved through the direct condensation of 4-butyl-3-aminopyridine with benzoic acid or its derivatives. This reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported to enhance the efficiency and yield of the reaction . This method is considered green and eco-friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-butylpyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-κB activation and induce apoptosis through separate mechanisms . The compound may inhibit the breakdown of IκB, thereby preventing NF-κB activation, which is crucial for cell survival and proliferation. Additionally, it may induce apoptosis by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

Key differences arise from substituents on the pyridine ring and benzamide group. A comparison of molecular properties is summarized below:

Compound Name Molecular Formula Exact Mass Key Substituents Elemental Analysis (C, H, N, O) Reference
N-(4-Butylpyridin-3-yl)benzamide C₁₆H₁₈N₂O 254.14 4-butylpyridin-3-yl, benzamide Not provided in evidence -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.14 3,4-dimethoxyphenethyl, benzamide Not provided
N-(3-Aminopyridin-4-yl)benzamide C₁₂H₁₁N₃O 213.09 3-aminopyridin-4-yl, benzamide Not provided
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide C₁₆H₁₄F₃N₂O₂ 329.10 Pyridin-4-ylmethyl, CF₃, methoxy Not provided
N-(4-((3-aminopropyl)amino)butyl)-N-(3-benzamidopropyl)benzamide C₂₄H₃₄N₄O₂ 410.27 Multiple aminoalkyl chains C, 67.43; H, 9.30; N, 16.85; O, 6.42

Key Observations :

  • Bulkier substituents (e.g., butyl in this compound) likely enhance lipophilicity compared to smaller groups like methoxy or amino .
  • Amino groups (e.g., in N-(3-aminopyridin-4-yl)benzamide ) may improve water solubility but reduce metabolic stability.
ADMET Considerations
  • Lipophilicity : The butyl group in this compound may increase logP values, affecting absorption and CNS penetration.
  • Metabolic Stability: Electron-deficient groups (e.g., CF₃ in ) resist oxidative metabolism, whereas amino groups () may undergo rapid acetylation or glucuronidation .
  • Toxicity : Multi-amide derivatives () with high nitrogen content (16.85% N) could pose renal toxicity risks due to poor excretion .

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